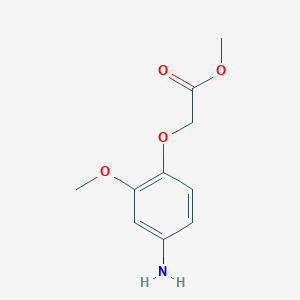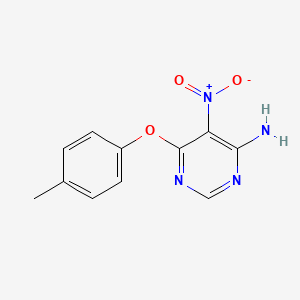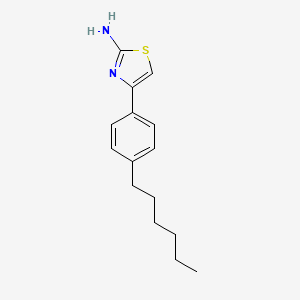
4-(4-Hexylphenyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Hexylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a hexylphenyl group attached to the thiazole ring, which imparts unique chemical and physical properties.
作用机制
Target of Action
It is known that similar compounds like 4-hexylresorcinol exhibit antiseptic, anthelmintic, and local anesthetic properties . They are also used in cosmetics for their anti-aging, anti-inflammatory, and anti-pigmentation properties .
Mode of Action
Compounds like 4-hexylresorcinol can bind to multiple intracellular enzymes and impact their activity . For instance, they strongly inhibit tyrosinase, an enzyme responsible for two steps in melanin synthesis .
Biochemical Pathways
Similar compounds like 4-hexylresorcinol are known to inhibit tyrosinase, a key enzyme in melanin synthesis . This inhibition can affect the melanin synthesis pathway, leading to anti-pigmentation effects .
Result of Action
Similar compounds like 4-hexylresorcinol have demonstrated notable virucidal effects and pain-relief properties when used in lozenges for sore throat treatment . They also have anti-aging, anti-inflammatory, and anti-pigmentation properties when used in cosmetics .
Action Environment
It is known that the effectiveness of similar compounds like 4-hexylresorcinol can be overshadowed by alternative substances . More research is needed to fully understand how environmental factors influence the action of 4-(4-Hexylphenyl)-1,3-thiazol-2-amine.
Its potential across various industries is promising, but its implications and limitations need further investigation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hexylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-hexylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
4-(4-Hexylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated thiazoles.
科学研究应用
4-(4-Hexylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells
相似化合物的比较
Similar Compounds
4-Hexylresorcinol: A phenolic compound with a hexyl group, known for its antiseptic properties.
5,5’-Bis(4-hexylphenyl)-2,3’-bithiophene: Used in organic field-effect transistors.
Uniqueness
4-(4-Hexylphenyl)-1,3-thiazol-2-amine is unique due to its thiazole ring structure combined with a hexylphenyl group. This combination imparts distinct electronic and steric properties, making it valuable in various applications, particularly in organic electronics and medicinal chemistry.
属性
IUPAC Name |
4-(4-hexylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2S/c1-2-3-4-5-6-12-7-9-13(10-8-12)14-11-18-15(16)17-14/h7-11H,2-6H2,1H3,(H2,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIALDNCHMZULS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


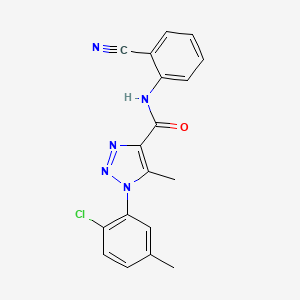
![2-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2373233.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2373236.png)
![5-Bromo-2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2373237.png)
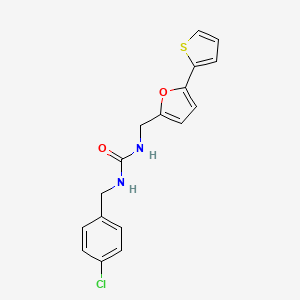
![1-Prop-2-enoyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B2373239.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2373240.png)
![2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2373241.png)
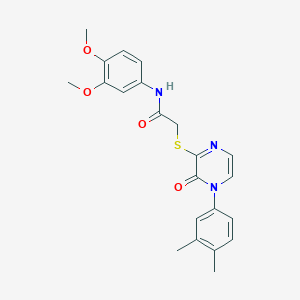
![N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}naphthalene-2-sulfonamide](/img/structure/B2373248.png)
